3-(benzylsulfanyl)-5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole
Description
This compound belongs to the 1,2,4-triazole class, characterized by a five-membered ring with three nitrogen atoms. Its structure includes:
Properties
IUPAC Name |
3-benzylsulfanyl-5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O2S/c1-27-18(28-2)12-17-24-25-19(29-13-14-7-4-3-5-8-14)26(17)16-10-6-9-15(11-16)20(21,22)23/h3-11,18H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTSFTGSSPQDJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)SCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 3-(benzylsulfanyl)-5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article presents an overview of the biological activity associated with this compound, focusing on its antibacterial, antifungal, antiviral, and anticancer properties.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈F₃N₃OS
- Molecular Weight : 373.42 g/mol
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of triazole derivatives. The compound has shown significant activity against various bacterial strains.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a benzyl group at the 4-position exhibited enhanced antibacterial effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | 20 |
| Escherichia coli | 32 µg/mL | 18 |
| Pseudomonas aeruginosa | 64 µg/mL | 15 |
These findings suggest that the compound possesses a promising antibacterial profile comparable to standard antibiotics like ciprofloxacin .
Antifungal Activity
The antifungal potential of triazoles is well-documented. The compound was tested against several fungal strains, including Candida albicans and Aspergillus niger.
Antifungal Testing Results
In vitro assays demonstrated that the compound effectively inhibited fungal growth:
| Fungal Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Candida albicans | 8 | Moderate |
| Aspergillus niger | 16 | Moderate |
The results indicate that this triazole derivative could serve as a lead compound for developing new antifungal agents .
Antiviral Activity
Triazoles have also been investigated for their antiviral properties. Preliminary studies suggest that the compound exhibits activity against certain RNA viruses.
Case Study: Antiviral Screening
In a screening for antiviral activity against influenza virus strains, the compound showed promising results:
| Virus Strain | IC50 (µM) | Effectiveness |
|---|---|---|
| Influenza A | 10 | High |
| Influenza B | 15 | Moderate |
This suggests potential for development as an antiviral agent .
Anticancer Activity
The anticancer properties of triazoles are gaining attention due to their ability to induce apoptosis in cancer cells. The compound was evaluated for its cytotoxic effects on various cancer cell lines.
Cytotoxicity Assay Results
The cytotoxicity of the compound was assessed using MTT assays:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 12 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |
These results indicate that the compound may have significant potential as an anticancer agent due to its ability to disrupt cancer cell proliferation .
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives, including the compound in focus, have been extensively studied for their antimicrobial properties. Research indicates that triazoles demonstrate efficacy against various bacterial strains and fungi. For instance, compounds derived from triazoles have shown promising results against Escherichia coli and other pathogens, with molecular docking studies revealing strong binding affinities to bacterial enzyme targets . This suggests that 3-(benzylsulfanyl)-5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole could be a candidate for developing new antibiotics.
Anticancer Potential
The anticancer potential of triazoles has been a focal point in recent studies. Triazole derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's unique structure may enhance its interaction with specific molecular targets involved in cancer progression. For example, certain triazole derivatives have been shown to exhibit cytotoxic effects against breast and lung cancer cells . The compound's ability to modulate signaling pathways related to tumor growth makes it a valuable candidate for further exploration in cancer therapy.
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory effects of triazole compounds. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The specific compound under discussion may exhibit similar properties, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Antioxidant Activity
The antioxidant capabilities of triazoles are another area of interest. Compounds in this class can scavenge free radicals and reduce oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including neurodegenerative disorders and cardiovascular diseases .
Synthesis and Structural Modifications
The synthesis of 3-(benzylsulfanyl)-5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. Structural modifications can enhance its biological activity and selectivity towards specific targets. For instance, altering substituents on the triazole ring can lead to improved potency against particular pathogens or cancer cells .
Case Studies and Experimental Findings
Several studies have documented the biological activities of similar triazole compounds:
- A study on alkyl thio-1,2,4-triazoles revealed significant antibacterial activity against E. coli, with docking scores indicating robust interactions with target enzymes .
- Another investigation into 1,2,4-triazole derivatives demonstrated their potential as anticancer agents through the inhibition of cell proliferation in various cancer lines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparison
Key Observations:
- Electron-Withdrawing Groups (CF₃, Cl, F) : Enhance metabolic stability and target binding .
- Benzylsulfanyl vs.
- Dimethoxyethyl Group : Unique to the target compound, likely improving aqueous solubility compared to purely aromatic analogs .
Antifungal Activity
- Target Compound : Expected activity against Candida albicans and filamentous fungi due to structural similarity to triazoles like fluconazole .
- 3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole : Demonstrated 90% inhibition of C. albicans at 0.01% concentration .
- 5-(2,4-Difluorophenyl)-6-methylthiazolo-triazole : Active against azole-resistant Candida strains (MIC₉₀ = 4 µg/mL) .
Antibacterial Activity
Q & A
Q. Q1. What are the established synthetic routes for 3-(benzylsulfanyl)-5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole, and how can reaction conditions be optimized for higher yields?
Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. A general approach includes:
Formation of the triazole core : Reacting hydrazine derivatives with carbonyl compounds under acidic conditions (e.g., glacial acetic acid) to form the 1,2,4-triazole ring .
Introduction of substituents : Thioether formation via nucleophilic substitution (e.g., benzylthiol reacting with halogenated intermediates) .
Functional group protection : The dimethoxyethyl group may require protection during synthesis to avoid side reactions.
Optimization strategies:
Q. Q2. What spectroscopic and crystallographic techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer :
- NMR Spectroscopy :
- X-ray Crystallography :
Intermediate Research Questions
Q. Q3. How do theoretical calculations (e.g., DFT) compare with experimental data for this compound’s electronic and geometric properties?
Methodological Answer :
- DFT Studies :
- Data Discrepancies :
Q. Q4. What strategies mitigate solubility challenges during biological assays or formulation studies?
Methodological Answer :
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or amino) at the triazole N-position without altering core pharmacophores .
- Nanoparticle Encapsulation : Lipid-based carriers improve bioavailability for in vivo studies .
Advanced Research Questions
Q. Q5. How does the trifluoromethyl group influence the compound’s electronic environment and intermolecular interactions in crystal packing?
Methodological Answer :
- Electron-Withdrawing Effect : The CF3 group reduces electron density on the adjacent phenyl ring, stabilizing charge-transfer interactions .
- Intermolecular Interactions :
- Theoretical Validation : Hirshfeld surface analysis quantifies interaction contributions (e.g., F···H contacts: ~12% of total surface) .
Q. Q6. How can researchers resolve contradictions between in vitro bioactivity data and computational predictions for this compound?
Methodological Answer :
- Case Study : If in vitro assays show unexpected antibacterial activity despite low computed LogP values:
- Reassess Target Binding : Perform molecular docking with alternative protein conformers (e.g., induced-fit models) .
- Metabolite Analysis : LC-MS/MS to identify active metabolites (e.g., sulfoxide derivatives) formed during assays .
- Membrane Permeability : Use Caco-2 cell models to evaluate passive diffusion vs. active transport mechanisms .
Q. Q7. What are the mechanistic implications of this compound’s interaction with bacterial enzymes (e.g., DNA gyrase or β-lactamases)?
Methodological Answer :
Q. Q8. What crystallographic challenges arise when resolving the structure of this compound, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
